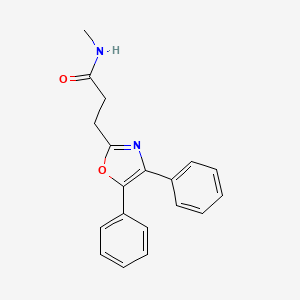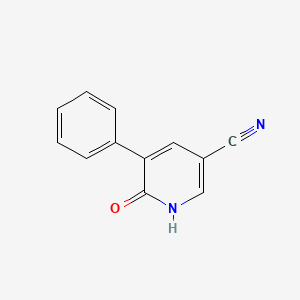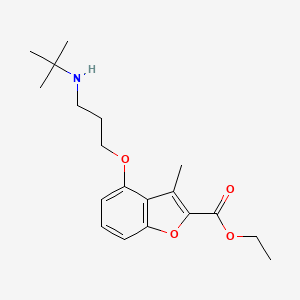
3-(4,5-diphenyl-1,3-oxazol-2-yl)-N-methylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4,5-diphenyl-1,3-oxazol-2-yl)-N-methylpropanamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an oxazole ring substituted with diphenyl groups and a propanamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4,5-diphenyl-1,3-oxazol-2-yl)-N-methylpropanamide typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring is synthesized through a cyclization reaction involving a suitable precursor, such as a 2-amino-2-phenylacetophenone derivative, with an appropriate reagent like acetic anhydride.
Substitution with Diphenyl Groups: The oxazole ring is then substituted with diphenyl groups using a Friedel-Crafts acylation reaction, where benzoyl chloride and aluminum chloride are commonly used reagents.
Amidation: The final step involves the amidation of the oxazole derivative with N-methylpropanamide, typically using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to improve reaction efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
3-(4,5-diphenyl-1,3-oxazol-2-yl)-N-methylpropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxazole derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced amide derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amide group can be replaced with other functional groups using suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles such as amines, alcohols, and thiols
Major Products Formed
Oxidation: Oxazole derivatives with oxidized functional groups
Reduction: Reduced amide derivatives
Substitution: Substituted oxazole derivatives with different functional groups
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 3-(4,5-diphenyl-1,3-oxazol-2-yl)-N-methylpropanamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound has been shown to inhibit enzymes such as cyclooxygenase (COX) and amine oxidase copper containing 3 (AOC3), which are involved in inflammatory and pain pathways.
Pathways Involved: By inhibiting these enzymes, the compound can reduce the production of pro-inflammatory mediators and modulate pain signaling pathways, leading to its potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
3-(4,5-diphenyl-1,3-oxazol-2-yl)-N-methylpropanamide can be compared with other similar compounds to highlight its uniqueness:
List of Similar Compounds
- Oxaprozin
- SZV-1287
- Other oxazole derivatives with therapeutic potential
Eigenschaften
Molekularformel |
C19H18N2O2 |
|---|---|
Molekulargewicht |
306.4 g/mol |
IUPAC-Name |
3-(4,5-diphenyl-1,3-oxazol-2-yl)-N-methylpropanamide |
InChI |
InChI=1S/C19H18N2O2/c1-20-16(22)12-13-17-21-18(14-8-4-2-5-9-14)19(23-17)15-10-6-3-7-11-15/h2-11H,12-13H2,1H3,(H,20,22) |
InChI-Schlüssel |
MLIVKNLPWGHWRM-UHFFFAOYSA-N |
Kanonische SMILES |
CNC(=O)CCC1=NC(=C(O1)C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 2-chloro-3-phenylpyrido[2,3-b]pyrazine-7-carboxylate](/img/structure/B13871939.png)


![(2,5-Dioxopyrrolidin-1-yl) 4-[(2-methyl-3-pyrrolidin-1-ylphenyl)methyl]piperazine-1-carboxylate](/img/structure/B13871959.png)
![1-[(4-Hydroxyphenyl)methyl]imidazole-2-carboxylic acid](/img/structure/B13871966.png)




![1-[4-Bromo-3,5-bis(bromomethyl)phenyl]ethanone](/img/structure/B13871987.png)

![5-Bromo-2-(4-{[tert-butyl(dimethyl)silyl]oxy}piperidin-1-yl)pyridine](/img/structure/B13871995.png)


